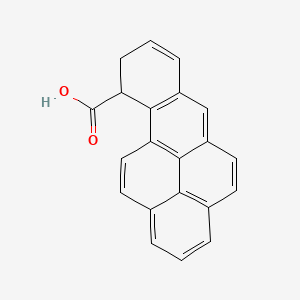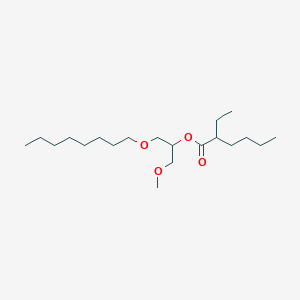![molecular formula C4H7ClN2 B14397817 6-Chloro-1,6-diazabicyclo[3.1.0]hexane CAS No. 87689-20-1](/img/structure/B14397817.png)
6-Chloro-1,6-diazabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,6-diazabicyclo[3.1.0]hexane is a heterocyclic compound containing nitrogen and chlorine atoms. This compound is part of the diazabicyclohexane family, which is known for its unique bicyclic structure. The presence of chlorine and nitrogen atoms in the ring system imparts distinct chemical properties, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,6-diazabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru(II)) . The reaction conditions often include the use of solvents like anhydrous tetrahydrofuran (THF) and bases such as sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the cyclization reactions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1,6-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-1,6-diazabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1,6-diazabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes and receptors. The chlorine and nitrogen atoms in the bicyclic structure allow it to form strong interactions with biological molecules, potentially inhibiting or modifying their activity. This makes it a valuable compound in medicinal chemistry for the development of enzyme inhibitors and receptor modulators .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Known for its use in antiviral medications.
5-Acyl-6-halo-1,6-diazabicyclo[3.1.0]hexane: Studied for its unique isomerization properties.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A diaziridine derivative with interesting structural properties.
Uniqueness
6-Chloro-1,6-diazabicyclo[3.1.0]hexane is unique due to the presence of a chlorine atom, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that may lack the chlorine atom or have different substituents.
Propiedades
Número CAS |
87689-20-1 |
|---|---|
Fórmula molecular |
C4H7ClN2 |
Peso molecular |
118.56 g/mol |
Nombre IUPAC |
6-chloro-1,6-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4H7ClN2/c5-7-4-2-1-3-6(4)7/h4H,1-3H2 |
Clave InChI |
FWQZKQBYUMWDRD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2N(C1)N2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


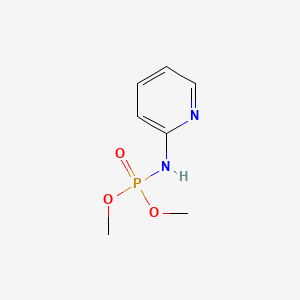
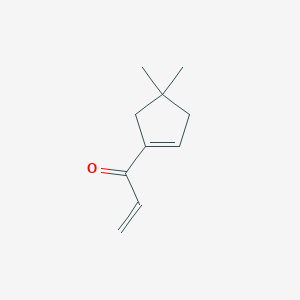
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
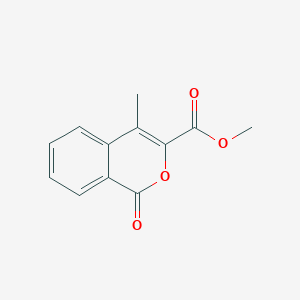


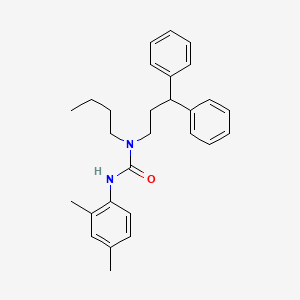
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
